

optical properties of europium selenide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Europium selenide*

Cat. No.: *B083063*

[Get Quote](#)

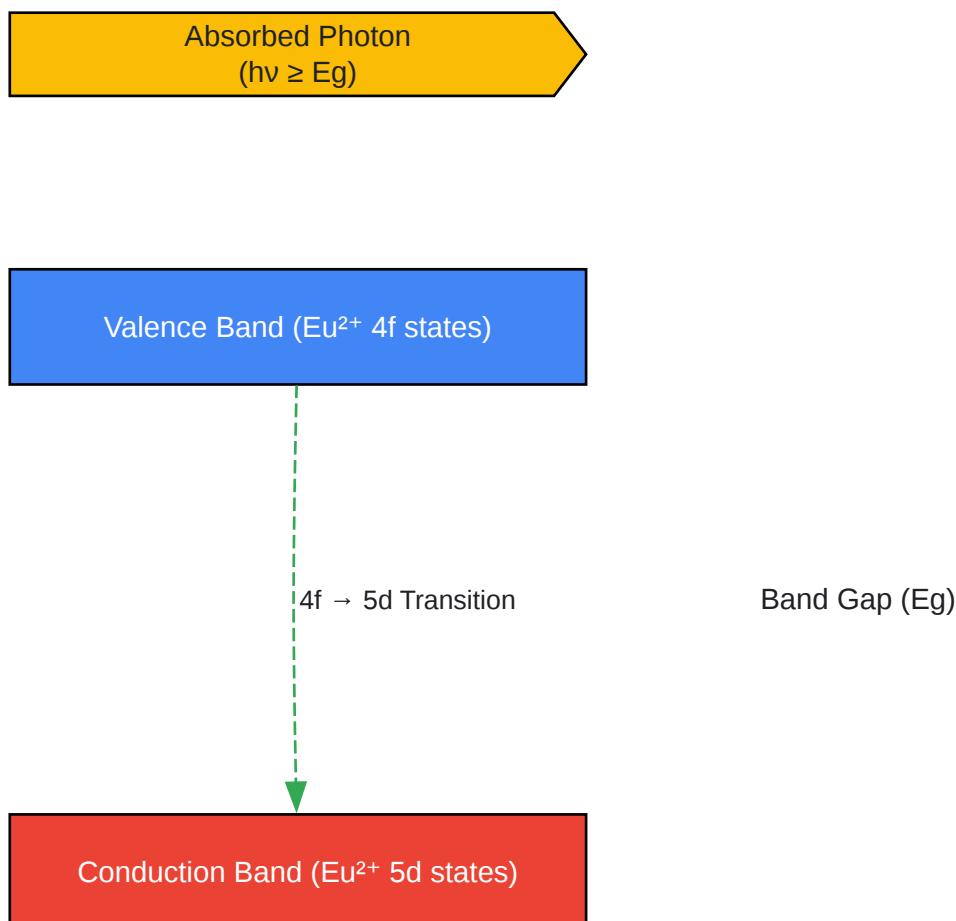
An In-Depth Technical Guide to the Optical Properties of **Europium Selenide (EuSe)**

Abstract

Europium Selenide (EuSe) is a magnetic semiconductor belonging to the europium chalcogenide family, which exhibits unique and pronounced optical and magneto-optical properties. These characteristics are intrinsically linked to its electronic structure, dominated by transitions involving localized 4f electrons. This guide provides a comprehensive overview of the core optical properties of EuSe, including its electronic band structure, refractive index, absorption, magneto-optical Faraday and Kerr effects, and photoluminescence. Detailed experimental methodologies for material synthesis and optical characterization are presented, intended for researchers, scientists, and professionals in materials science and optoelectronics. Quantitative data are summarized in tables for clarity, and key concepts and workflows are illustrated with diagrams.

Introduction

Europium(II) chalcogenides (EuO, EuS, EuSe, EuTe) represent a class of materials that have been the subject of intense study for their dual magnetic and semiconducting nature.


Europium Selenide (EuSe) crystallizes in a centrosymmetric rock salt structure and is particularly noted for its complex magnetic phase diagram and significant magneto-optical effects. The interaction between light and the magnetic ordering in EuSe leads to phenomena such as large Faraday and Kerr rotations, making it a material of interest for applications in optical isolators, magneto-optical memory, and spintronic devices.

The optical properties of EuSe are governed by its electronic structure, specifically the energy levels of the Eu²⁺ ion. Understanding these properties is crucial for harnessing the full potential of EuSe in technological applications. This document serves as a technical resource, consolidating data on its optical constants, detailing the experimental protocols used to measure them, and providing conceptual diagrams to illustrate the underlying physics.

Electronic Structure and Optical Transitions

The electronic band structure of a solid dictates its optical properties by defining the allowed energy levels for electrons.^[1] In EuSe, the highest occupied states (valence band) are composed of the localized 4f orbitals of the Eu²⁺ ions.^[2] The lowest unoccupied states (conduction band) are formed by the 5d orbitals of Eu²⁺.^[2] The energy difference between the 4f valence band and the 5d conduction band constitutes the fundamental band gap of the material.

Optical absorption in the visible and near-UV regions is dominated by the electric-dipole-allowed $4f^7 \rightarrow 4f^65d^1$ electronic transition. When a photon with sufficient energy is absorbed, an electron is promoted from a 4f state to a 5d state. This fundamental transition is responsible for most of EuSe's characteristic optical and magneto-optical phenomena.

[Click to download full resolution via product page](#)

Figure 1: Electronic transition in EuSe.

Core Optical Properties

The interaction of light with EuSe can be quantified by several key parameters, which are summarized in Table 1.

Table 1: Key Optical and Physical Properties of **Europium Selenide**

Property	Value / Description	Reference
Crystal Structure	Rock Salt (NaCl type)	[3]
Appearance	Brown crystals or powder	[4]
Density	6.45 g/cm ³	[4]
Band Gap (Eg)	~2.09 eV (Bulk)	
	Blue-shifted in nanoparticles (e.g., 1.8-2.0 eV)	

| Primary Optical Transition | 4f → 5d |[2] |

Refractive Index and Extinction Coefficient

The complex refractive index, $\tilde{n} = n + ik$, is a fundamental property that describes how light propagates through a material.

- The refractive index (n) relates to the phase velocity of light in the material.[5]
- The extinction coefficient (k), also known as the attenuation coefficient, quantifies the amount of light absorbed by the material at a specific wavelength.[6][7][8]

These optical constants are wavelength-dependent (a phenomenon known as dispersion) and are typically measured using spectroscopic ellipsometry.[5] For a related compound, Europium Sulfide (EuS), the refractive index is approximately 2.15 in the visible spectrum (~587 nm).[9] While a complete dataset for EuSe is not readily available in a single source, values can be derived from ellipsometric measurements on thin films.

Absorption Coefficient

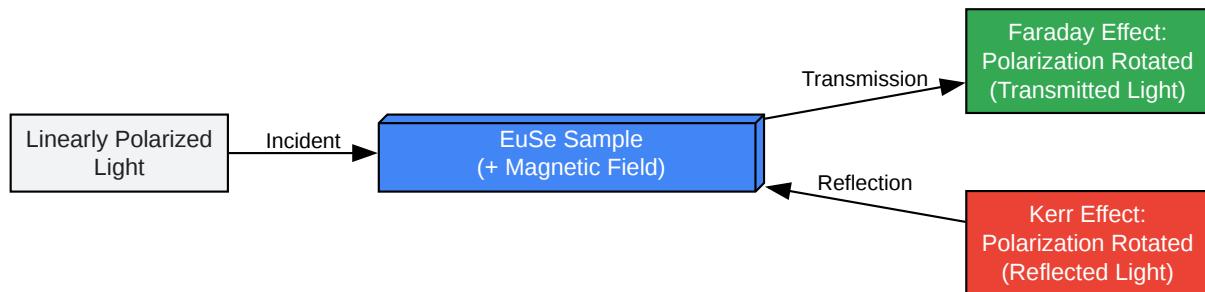
The absorption coefficient (α) describes the extent to which light is absorbed as it passes through a material. It is related to the extinction coefficient (k) and wavelength (λ) by the formula: $\alpha = 4\pi k / \lambda$

For semiconductors like EuSe, the absorption spectrum is characterized by a sharp increase in absorption at photon energies corresponding to the band gap. At an example wavelength of

666 nm (1.86 eV), bulk EuSe has an absorption coefficient of 173 cm^{-1} .[\[10\]](#)[\[11\]](#)

Magneto-Optical Properties

EuSe is renowned for its strong magneto-optical (MO) effects, where an applied magnetic field alters its optical properties. This arises from the coupling between the magnetic moments of the 4f electrons and the electronic transitions.


Faraday Effect

The Faraday effect is the rotation of the plane of polarization of light transmitted through a material in the direction of an applied magnetic field. The magnitude of this rotation (θ) is given by: $\theta = V * B * L$ where V is the Verdet constant, B is the magnetic field strength, and L is the path length.[\[12\]](#)

EuSe exhibits an exceptionally large Verdet constant, especially at low temperatures, but it remains significant even at room temperature.[\[10\]](#)

Kerr Effect

The magneto-optic Kerr effect (MOKE) is the analogue of the Faraday effect for reflected light. When linearly polarized light reflects from the surface of a magnetic material, its polarization plane is rotated, and it becomes elliptically polarized. This effect is crucial for probing the surface magnetization of materials.

[Click to download full resolution via product page](#)

Figure 2: Faraday vs. Kerr magneto-optic effects.

Table 2: Magneto-Optical Properties of **Europium Selenide**

Property	Value / Description	Wavelength	Temperature	Reference
Verdet Constant (V)	-9.7 min/Oe-cm	666 nm	Room Temp.	[10]

| Faraday Rotation Peak | Positive peak observed | 518 - 523 nm (nanoparticles) | Room Temp.
||

Photoluminescence

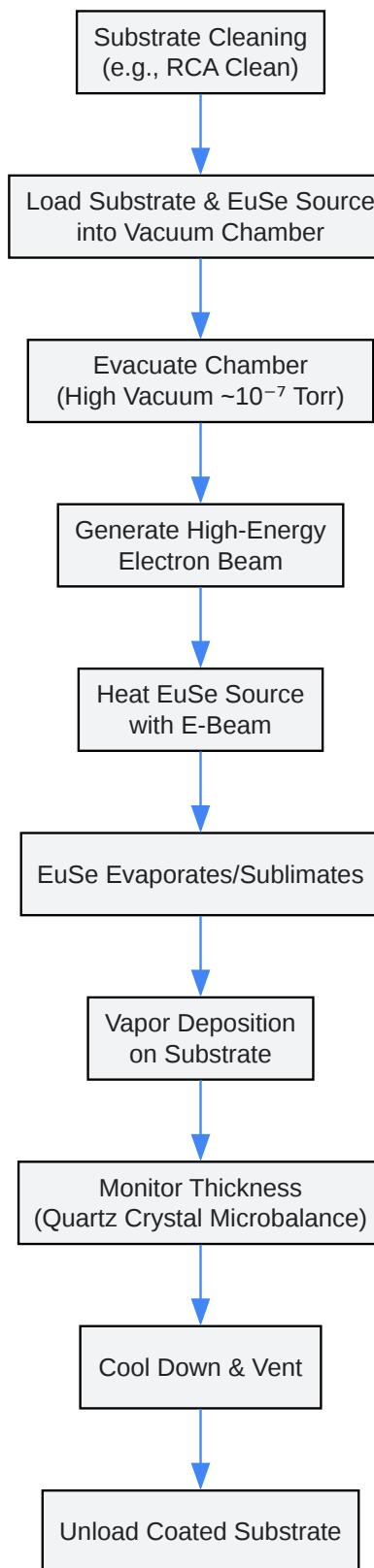
Photoluminescence (PL) is the emission of light from a material after the absorption of photons. Trivalent europium (Eu^{3+}) is well-known for its sharp and intense red luminescence, which arises from intra-4f shell transitions.[\[13\]](#) While EuSe is based on divalent europium (Eu^{2+}), PL studies of various europium compounds provide insight into the characteristic transitions.

Commonly observed emissions in Eu^{3+} compounds correspond to transitions from the excited $^5\text{D}_0$ state to the $^7\text{F}_j$ ($J = 0, 1, 2, 3, 4$) ground states.[\[14\]](#)

- $^5\text{D}_0 \rightarrow ^7\text{F}_1$ (~590 nm): Orange emission
- $^5\text{D}_0 \rightarrow ^7\text{F}_2$ (~614 nm): Red emission (hypersensitive transition)

In Eu^{2+} systems like EuSiN_2 , emission peaks have been observed at longer wavelengths, such as 708 nm and 764 nm.[\[15\]](#) Photoluminescence excitation (PLE) spectroscopy is used to determine the optimal excitation wavelengths to produce these emissions.[\[13\]](#)[\[16\]](#)

Experimental Methodologies


Accurate characterization of EuSe's optical properties relies on high-quality material synthesis and precise measurement techniques.

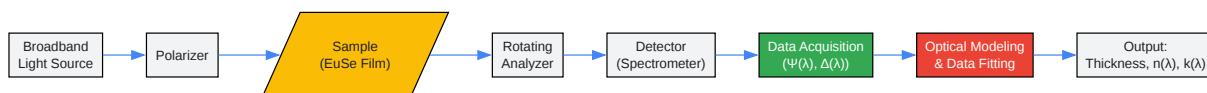
Material Synthesis: E-Beam Evaporation

Electron beam evaporation is a physical vapor deposition (PVD) technique used to grow high-quality thin films of materials with high melting points, like EuSe.

Protocol:

- Substrate Preparation: An optically flat substrate (e.g., silicon, quartz) is chemically cleaned to remove organic and particulate contaminants.
- Source Material: High-purity EuSe powder or granules are placed in a crucible within the vacuum chamber.[9]
- Vacuum Pumping: The chamber is evacuated to a high vacuum (e.g., 10^{-6} to 10^{-7} Torr) to minimize contamination and allow for a long mean free path for evaporated atoms.[17][18]
- Evaporation: A high-energy electron beam is generated from a heated tungsten filament and magnetically guided to strike the EuSe source material.[17][19] The intense heat causes the EuSe to sublimate or evaporate.
- Deposition: The vaporized EuSe travels in a line-of-sight path and condenses on the cooler substrate, forming a thin film.
- Monitoring: A quartz crystal microbalance is used in-situ to monitor the deposition rate and final film thickness.[17]

[Click to download full resolution via product page](#)


Figure 3: Workflow for E-Beam Evaporation.

Optical Characterization: Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a sample surface to determine thin film thickness and optical constants (n and k).[20][21]

Protocol:

- Setup: A typical rotating-analyzer ellipsometer consists of a broadband light source, a polarizer, the sample stage, a rotating analyzer, and a detector (spectrometer).[22]
- Measurement:
 - Linearly polarized light is directed onto the EuSe thin film sample at a specific angle of incidence (typically 70-80° for semiconductors).[22]
 - Upon reflection, the light becomes elliptically polarized.
 - The reflected light passes through the rotating analyzer and is captured by the detector.
- Data Acquisition: The instrument measures the ellipsometric parameters, Psi (Ψ), the amplitude ratio, and Delta (Δ), the phase difference, as a function of wavelength.
- Modeling and Analysis:
 - An optical model of the sample is constructed in software (e.g., substrate/film/surface roughness).
 - The unknown parameters (film thickness, n, k) are varied in a regression analysis (e.g., Levenberg-Marquardt algorithm) to find the best fit between the model-generated Ψ and Δ values and the experimental data.[21]
 - The final output provides the film thickness and the optical constants (n and k) across the measured spectral range.

[Click to download full resolution via product page](#)

Figure 4: Workflow for Spectroscopic Ellipsometry.

Conclusion

Europium Selenide stands out as a material with a rich set of optical properties deeply intertwined with its magnetic nature. Its strong 4f-5d electronic transition gives rise to a distinct absorption profile and significant magneto-optical phenomena. The large Verdet and Kerr effects make EuSe a compelling candidate for next-generation photonic and spintronic devices. The ability to tune its properties, for instance through nanostructuring which can shift the band gap, adds another layer of versatility. The experimental protocols outlined in this guide, from thin film synthesis by e-beam evaporation to characterization by spectroscopic ellipsometry, provide a framework for researchers to reliably fabricate and investigate EuSe and related materials. Further research to complete the optical constant datasets and explore its photoluminescent properties will be critical in fully realizing its technological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electronic band structure - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Europium selenide (EuSe) | EuSe | CID 82810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Refractive index - Wikipedia [en.wikipedia.org]

- 6. What is a molar extinction coefficient? | AAT Bioquest [aatbio.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. refractiveindex.info [refractiveindex.info]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Structure and Photoluminescence Properties of EuSiN₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. universitywafer.com [universitywafer.com]
- 18. ebeammachine.com [ebeammachine.com]
- 19. missinglilo.wordpress.com [missinglilo.wordpress.com]
- 20. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]
- 21. mtmcongress.com [mtmcongress.com]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [optical properties of europium selenide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083063#optical-properties-of-europium-selenide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com